4-Methoxy-2-nitroaniline
Overview
Description
4-Methoxy-2-nitroaniline is an organic aromatic compound with the molecular formula C7H8N2O3. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring. This compound is widely used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds .
Mechanism of Action
Target of Action
4-Methoxy-2-nitroaniline is an important industrial chemical with a wide range of applications in the dye and pharmaceutical industries . It is known to be an inducer of CYP1A2, a key enzyme involved in drug metabolism . It also serves as a diazo component for synthesizing azo dyes .
Mode of Action
It is known to participate in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .
Biochemical Pathways
It is known to undergo degradation via the fenton oxidation process . A total of nineteen reaction intermediates were identified and two possible degradation pathways were illustrated .
Pharmacokinetics
The pharmacokinetics of this compound suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . These characteristics may vary between species and sexes .
Result of Action
The result of the action of this compound is largely dependent on its application. In the dye industry, its vibrant orange to red colors make it highly desirable for dyeing textiles, leather goods, and paper products . In the pharmaceutical industry, it serves as an intermediate for organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its degradation via the Fenton oxidation process can be carried out at a wide pH range . Moreover, it is known to cause significant environmental concern due to its strong toxicity and potential carcinogenic effects . Therefore, it is greatly urgent to control its pollution in our environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxy-2-nitroaniline are not extensively studied. It is known that this compound can interact with certain enzymes and proteins. For instance, it has been reported that the metabolism of this compound occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA in Harlan Sprague Dawley rats and B6C3F (1)/N mice .
Cellular Effects
It has been shown to act as a molluscicidal agent and has been used in hemolytic anemia studies
Molecular Mechanism
It is known that it undergoes metabolism via the hydroxylation of the phenyl ring
Temporal Effects in Laboratory Settings
It has been reported that when this compound was completely decomposed, the TOC removal efficiency was only 30.70–31.54%, suggesting that some by-products highly recalcitrant to the Fenton oxidation were produced .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported that decreases in mean litter weights were observed at 5000 ppm this compound, compared to control, beginning at PND1 .
Metabolic Pathways
The metabolic pathways of this compound involve the hydroxylation of the phenyl ring to form 6-hydroxy MNA
Transport and Distribution
It is known that the pharmacokinetic profile of this compound suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2-nitroaniline can be synthesized through a multi-step process involving nitration and reduction reactions. One common method involves the nitration of 4-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods: In industrial settings, this compound is produced using similar nitration and reduction processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium nitrite in acidic conditions for diazotization, followed by coupling with phenols or amines in alkaline conditions.
Major Products:
Reduction: 4-Methoxy-2-phenylenediamine.
Substitution: Azo dyes with various chromophores depending on the coupling agents used.
Scientific Research Applications
4-Methoxy-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, dyes, and pigments.
Biology: Studied for its potential as a molluscicidal agent and its effects on hemolytic anemia.
Medicine: Investigated for its potential therapeutic properties and its role in drug synthesis.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Comparison with Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but with different positions of the methoxy and nitro groups.
4-Amino-3-nitroanisole: Another isomer with the amino and nitro groups in different positions.
Uniqueness: 4-Methoxy-2-nitroaniline is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reduction and substitution reactions makes it valuable in the synthesis of dyes and pigments .
Properties
IUPAC Name |
4-methoxy-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMJFXFXQAFGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044750 | |
Record name | 4-Methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044750 | |
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Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Orange powder; [Alfa Aesar MSDS] | |
Record name | Benzenamine, 4-methoxy-2-nitro- | |
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Record name | 4-Methoxy-2-nitroaniline | |
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Vapor Pressure |
0.000319 [mmHg] | |
Record name | 4-Methoxy-2-nitroaniline | |
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CAS No. |
96-96-8 | |
Record name | 4-Methoxy-2-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-96-8 | |
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Record name | 2-Nitro-4-methoxyaniline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096968 | |
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Record name | 4-Methoxy-2-nitroaniline | |
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Record name | Benzenamine, 4-methoxy-2-nitro- | |
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Record name | 4-Methoxy-2-nitroaniline | |
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Record name | 2-nitro-p-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.317 | |
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Record name | 2-NITRO-4-METHOXYANILINE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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